molecular formula C40H48O8 B10753069 Dimethyl gambogate

Dimethyl gambogate

Cat. No.: B10753069
M. Wt: 656.8 g/mol
InChI Key: LFSCNWNADRUBLS-IWIPYMOSSA-N
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Description

Dimethyl gambogate is a synthetic compound derived from gambogic acid, a naturally occurring substance found in the resin of the Garcinia hanburyi tree. Gambogic acid has been studied for its potential anti-cancer properties, and this compound is one of its derivatives designed to enhance these properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl gambogate typically involves the methylation of gambogic acid. This process can be achieved through various methods, including the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade methylating agents and bases, with careful monitoring of reaction conditions to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Dimethyl gambogate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium hydroxide). The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Comparison with Similar Compounds

Dimethyl gambogate can be compared with other similar compounds, such as:

This compound stands out due to its specific anti-cancer properties and its potential use in drug development .

Properties

Molecular Formula

C40H48O8

Molecular Weight

656.8 g/mol

IUPAC Name

methyl (Z)-4-[12-methoxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4,6(11),9,12,15-pentaen-19-yl]-2-methylbut-2-enoate

InChI

InChI=1S/C40H48O8/c1-22(2)12-11-17-38(8)18-16-27-32(46-38)26(14-13-23(3)4)34-30(33(27)44-9)31(41)28-20-25-21-29-37(6,7)48-39(35(25)42,40(28,29)47-34)19-15-24(5)36(43)45-10/h12-13,15-16,18,20,25,29H,11,14,17,19,21H2,1-10H3/b24-15-

InChI Key

LFSCNWNADRUBLS-IWIPYMOSSA-N

Isomeric SMILES

CC(=CCCC1(C=CC2=C(O1)C(=C3C(=C2OC)C(=O)C4=CC5CC6C4(O3)C(C5=O)(OC6(C)C)C/C=C(/C)\C(=O)OC)CC=C(C)C)C)C

Canonical SMILES

CC(=CCCC1(C=CC2=C(O1)C(=C3C(=C2OC)C(=O)C4=CC5CC6C4(O3)C(C5=O)(OC6(C)C)CC=C(C)C(=O)OC)CC=C(C)C)C)C

Origin of Product

United States

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